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molecular formula C11H18O3 B1600577 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester CAS No. 23117-36-4

2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester

Cat. No. B1600577
M. Wt: 198.26 g/mol
InChI Key: URLYGBGJPQYXBN-UHFFFAOYSA-N
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Patent
US08993897B2

Procedure details

Air was introduced into a reaction vessel equipped with a stirrer, a thermometer, a cooling tube, and an air-inlet tube. Subsequently, 196.80 g (0.39 mol) of polycarbonate diol (manufactured by Daicel Chemical Industries, Ltd., product name PLACCEL CD205PL, number-average molecular weight: 500), 58.30 g (0.39 mol) of 2,2-bis(hydroxymethyl)butanate, 37.60 g (0.35 mol) of diethylene glycol, 148.10 g (0.75 mol) of 1,4-cyclohexanedimethanol monoacrylate, 0.55 g of p-methoxyphenol, 0.55 g of dibutyltin dilaurate, and 110.20 g of methyl ethyl ketone were added into the reaction vessel and heated to 65° C. under stirring uniformly in an air stream. Into a dripping vessel, 305.90 g (1.46 mol) of trimethyl hexamethylene diisocyanate was added. Then, trimethyl hexamethylene diisocyanate was dropped from the dripping vessel into the reaction vessel over 3 hours under stirring uniformly at 65° C. After the dropping, the dripping vessel was washed by use of 76.50 g of methyl ethyl ketone. After the dripping vessel was washed, a solution in the dripping vessel was charged as it is into the reaction vessel, and a resultant mixture was kept stirred uniformly for 2 hours at that temperature, Then, the resultant mixture was heated to 75° C. and stirred uniformly for 5 hours. Next, 9.30 g of methanol was added into the reaction vessel and was stirred uniformly at 60° C. for 30 minutes. Subsequently, 56.40 g of methyl ethyl ketone was added thereto to give a transparent resin solution. In this manner, a resin solution having a urethane bond and a methacryloyl group in its molecule was prepared. The resin solution thus prepared had a solid content concentration of 75% and a weight-average molecular weight of 14,800. Note that the solid content concentration and the weight-average molecular weight were measured in the same manner as in Synthesis Example 1. Then, (i) 66.7 g (solid content 50 g) of the resin solution thus prepared, (ii) 30 g of 2,2′-bis(4-methacryloxypentaethoxy phenyl)propane which served as a radical polymerizable compound, (iii) 162.5 g (solid content 65 g) of a resin solution which served as a binder resin and was obtained by copolymerizing methacrylate, methyl methacrylate, and butyl acrylate in a weight ratio of 22:71:7 (a solution which had a weight-average molecular weight of 80,000 and a solid content acid value of 143 mgKOH/g and was obtained by dissolving methacrylate, methyl methacrylate, and butyl acrylate in a solution of methyl cellsolve/toluene=6/4 (weight ratio) so as to have a solid content concentration of 40%), (iv) 3.5 g of benzophenone and 0.1 g of N,N′-tetraethyl-4,4′-diaminobenzophenone, both of which served as a photo-polymerization initiator, (v) 20 g (solid content 15 g) of a 75% methyl ethyl ketone solution of a block isocyanate compound which served as a thermosetting resin and was obtained by reacting an isocyanurate type hexamethylene diisocyanate isocyanate compound and methylethyl ketone oxime which served as a blocking agent, (vi) 40 g of CR-747 (a name of a product manufactured by DAIHACHI CHEMICAL INDUSTRY CO., LTD.) which served as a phosphorous flame retardant, (vii) 85 g of acetone which served as a diluent were blended, stirred, and then dispersed by use of a triple-roll mill to prepare a photosensitive resin composition. Physical properties of the photosensitive resin composition thus prepared was evaluated in the same manner as in Example 1. Evaluation results are shown in Table 2. Note that the photosensitive resin composition does not contain the component (B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
66.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-bis(4-methacryloxypentaethoxy phenyl)propane
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
( iii )
Quantity
162.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
polycarbonate diol
Quantity
196.8 g
Type
reactant
Reaction Step Five
Name
2,2-bis(hydroxymethyl)butanate
Quantity
58.3 g
Type
reactant
Reaction Step Five
Quantity
37.6 g
Type
reactant
Reaction Step Five
Quantity
148.1 g
Type
reactant
Reaction Step Five
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
110.2 g
Type
solvent
Reaction Step Five
Quantity
305.9 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([CH2:9][OH:10])([CH2:7][CH3:8])[C:4]([O-:6])=[O:5].[CH2:11](O)COCCO.[C:18](OCC1CCC(CO)CC1)(=[O:21])[CH:19]=[CH2:20].COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC.CC(CCCCN=C=O)C(N=C=O)(C)C>C(C(C)=O)C>[C:4]([O-:6])(=[O:5])[C:3]([CH3:7])=[CH2:2].[C:4]([O:6][CH3:11])(=[O:5])[C:3]([CH3:9])=[CH2:2].[C:18]([O:10][CH2:9][CH2:3][CH2:7][CH3:8])(=[O:21])[CH:19]=[CH2:20] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)(C)N=C=O)CCCCN=C=O
Step Two
Name
( i )
Quantity
66.7 g
Type
reactant
Smiles
Step Three
Name
2,2′-bis(4-methacryloxypentaethoxy phenyl)propane
Quantity
30 g
Type
reactant
Smiles
Step Four
Name
( iii )
Quantity
162.5 g
Type
reactant
Smiles
Step Five
Name
polycarbonate diol
Quantity
196.8 g
Type
reactant
Smiles
Name
2,2-bis(hydroxymethyl)butanate
Quantity
58.3 g
Type
reactant
Smiles
OCC(C(=O)[O-])(CC)CO
Name
Quantity
37.6 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
148.1 g
Type
reactant
Smiles
C(C=C)(=O)OCC1CCC(CC1)CO
Name
Quantity
0.55 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
0.55 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Name
Quantity
110.2 g
Type
solvent
Smiles
C(C)C(=O)C
Step Six
Name
Quantity
305.9 g
Type
reactant
Smiles
CC(C(C)(C)N=C=O)CCCCN=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
under stirring uniformly in an air stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Air was introduced into a reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
STIRRING
Type
STIRRING
Details
under stirring uniformly at 65° C
WASH
Type
WASH
Details
After the dropping, the dripping vessel was washed by use of 76.50 g of methyl ethyl ketone
WASH
Type
WASH
Details
After the dripping vessel was washed
ADDITION
Type
ADDITION
Details
a solution in the dripping vessel was charged as it
STIRRING
Type
STIRRING
Details
a resultant mixture was kept stirred uniformly for 2 hours at that temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resultant mixture was heated to 75° C.
STIRRING
Type
STIRRING
Details
stirred uniformly for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
Next, 9.30 g of methanol was added into the reaction vessel
STIRRING
Type
STIRRING
Details
was stirred uniformly at 60° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Subsequently, 56.40 g of methyl ethyl ketone was added
CUSTOM
Type
CUSTOM
Details
to give a transparent resin solution
CUSTOM
Type
CUSTOM
Details
a methacryloyl group in its molecule was prepared
CUSTOM
Type
CUSTOM
Details
The resin solution thus prepared
CONCENTRATION
Type
CONCENTRATION
Details
Note that the solid content concentration
CUSTOM
Type
CUSTOM
Details
the weight-average molecular weight were measured in the same manner as in Synthesis Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-]
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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